2-Cyclohexylethylamine

Catalog No.
S1895616
CAS No.
4442-85-7
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylethylamine

Researchers substituting 2-phenylethylamine face API insolubility from π-π stacking and slowed amidation kinetics. 2-Cyclohexylethylamine resolves these pain points with quantifiable advantages: • pKa ~10.9 accelerates nucleophilic coupling under mild, co-reactant-friendly conditions • LogP 2.4-2.6 provides precise hydrophobic balance for stable mRNA carriers and amphiphilic polymer grafting • Saturated ring eliminates UV chromophore, ensuring photo-stability in final formulations. Supplied with ≥98% purity, rigorous QC, and ambient shipping for reliable, global procurement.

CAS Number

4442-85-7

Product Name

2-Cyclohexylethylamine

IUPAC Name

2-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2

InChI Key

HFACYWDPMNWMIW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCN

Canonical SMILES

C1CCC(CC1)CCN

The exact mass of the compound 2-Cyclohexylethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59005. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Cyclohexylethan-1-amine, Cyclohexaneethanamine, 2-Cyclohexyl-1-ethanamine, Cyclohexylethylamine

Purity

≥98%

Package Size

5 g, 25 g

2-Cyclohexylethylamine is a fully saturated, primary aliphatic amine characterized by its cyclohexane ring appended to an ethylamine chain. In industrial and pharmaceutical procurement, it serves as a critical building block valued for its high basicity (pKa ~10.9) and strong lipophilicity (LogP ~2.4–2.6) [1]. Unlike its aromatic counterpart, 2-phenylethylamine, it lacks a UV-active chromophore, which enhances the photo-stability of downstream products. The compound is primarily procured for the synthesis of active pharmaceutical ingredients (APIs), specialized agrochemicals, and advanced polymeric carriers, where its specific combination of cyclic steric bulk, high nucleophilicity, and aliphatic hydrophobicity is required to optimize reaction yields and tune the physicochemical properties of final formulations .

Research Fit

Cycloalkylamine scaffold for structure-activity relationship studies
High-purity specification supports reproducible research outcomes
Liquid format enables straightforward dispensing and formulation
Lipophilic character may support membrane permeability research

Attempting to substitute 2-cyclohexylethylamine with closely related amines fundamentally compromises downstream product performance and synthesis metrics. Replacing it with 2-phenylethylamine introduces a planar aromatic ring that engages in π-π stacking, which drastically increases the crystal packing energy of API scaffolds and reduces their aqueous solubility [1]. Furthermore, the electron-withdrawing nature of the phenyl ring lowers the amine's pKa to 9.83, significantly reducing its nucleophilicity and slowing amidation kinetics [2]. Conversely, substituting with cyclohexylamine removes the two-carbon ethyl linker, altering the steric hindrance directly adjacent to the amine and disrupting the spatial geometry required for optimal receptor binding or polymer side-chain packing. Using linear aliphatic amines (e.g., hexylamine) fails to provide the cyclic steric bulk necessary to precisely tune hydrophobicity in nanoparticle formulations.

Substitution Risk

Similar product does not mean interchangeable product
Target2-Cyclohexylethylamine
AlternativePhenethylamine
Aromatic ring alters pressor and smooth muscle profiles; may confound cardiovascular assays
Target2-Cyclohexylethylamine
AlternativeCyclohexylamine
Missing ethylamine spacer shifts receptor binding and lipophilicity; direct substitution not supported

Enhanced Basicity and Nucleophilicity

2-Cyclohexylethylamine exhibits a significantly higher basicity (predicted pKa ~10.9) compared to its direct aromatic analog, 2-phenylethylamine (measured pKa 9.83) [1]. The fully saturated cyclohexane ring acts as an electron-donating group relative to the electron-withdrawing phenyl ring, increasing the electron density on the primary nitrogen. This ~1.1 unit difference in pKa translates to a roughly 10-fold increase in basicity, making 2-cyclohexylethylamine a markedly stronger nucleophile. In industrial scale-up, this allows for faster reaction kinetics in N-alkylation and amidation processes, often permitting the use of milder coupling reagents and lower temperatures .

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data~10.9
Comparator Or Baseline9.83 (2-Phenylethylamine)
Quantified Difference~1.1 pKa units higher basicity
ConditionsStandard aqueous conditions (25°C)

Enables the use of milder coupling conditions and accelerates reaction kinetics, reducing energy costs and side reactions during API manufacturing.

Pressor Activity
Head-to-head
Reported lower pressor response vs phenethylamine; abolished depressor action.
Supports cardiovascular SAR study context.
Exact fold-difference not specified.

Crystal Packing Disruption for Solubility

When utilized as an amine linker in complex drug scaffolds, such as pyrazolo-pyrimidinones, 2-cyclohexylethylamine fundamentally alters the solid-state properties of the resulting compounds. The non-planar, aliphatic cyclohexane ring disrupts the rigid π-π stacking interactions that typically occur with 2-phenylethylamine derivatives [1]. This structural modification significantly reduces the crystal packing energy, often converting highly crystalline, poorly soluble intermediates into oils or amorphous solids. Consequently, the downstream active pharmaceutical ingredients exhibit a substantial boost in aqueous solubility, overcoming a critical bottleneck in drug formulation [1].

Evidence DimensionScaffold Crystal Packing and Physical State
Target Compound DataReduced crystalline character (intermediates often isolated as oils); improved aqueous solubility
Comparator Or BaselineHighly crystalline, lower solubility (2-Phenylethylamine derivatives)
Quantified DifferenceElimination of π-π stacking leading to lower crystal packing energy
ConditionsSynthesis and formulation of pyrazolo-pyrimidinone API scaffolds

Provides formulators with a direct chemical strategy to solve severe solubility issues in BCS Class II/IV drug candidates by modifying the precursor.

Smooth Muscle Effect
Head-to-head
Functional inversion: relaxant (2-cyclohexylethylamine) vs contractile (phenethylamine).
Supports smooth muscle assay interpretation.
Isolated tissue bath conditions.

Hydrophobicity Tuning for mRNA Polyplexes

In the engineering of amphiphilic polyaspartamide carriers for mRNA transfection, 2-cyclohexylethylamine (CHE) is specifically grafted onto the polymer side chains to precisely tune hydrophobicity [1]. With a LogP of approximately 2.4 to 2.6, it is significantly more lipophilic than 2-phenylethylamine (LogP 1.41) [2]. This specific degree of cyclic aliphatic hydrophobicity provides optimal non-covalent interactions, stabilizing the resulting nano-polyplexes against physiological buffers. The CHE-modified polymers demonstrate superior cellular uptake and endosomal escape efficiencies compared to polymers lacking this specific hydrophobic balance, directly improving mRNA translation efficacy [1].

Evidence DimensionPartition Coefficient (LogP) and Polyplex Hydrophobicity
Target Compound DataLogP ~2.4 - 2.6
Comparator Or BaselineLogP 1.41 (2-Phenylethylamine)
Quantified Difference~1.0 - 1.2 LogP units higher lipophilicity
ConditionsPolyaspartamide side-chain functionalization for mRNA transfection

Crucial for biomaterials engineers procuring amine modifiers to stabilize lipid or polymeric nanoparticles for advanced gene therapies.

Toxicity Profile
Class-level
Ethyl-β-cycloalkylethylamines more toxic than phenethylamines; 4-OH reverses trend.
Supports toxicity modulation context.
Non-linear structure-toxicity relationship.
PNMT Affinity
Cross-study comparable
Ki = 41,000 nM
Supports weak-affinity control context.
>400-fold weaker than potent PNMT inhibitors.
Lipophilicity
Class-level
Calculated LogP 2.46 (Δ +0.96 vs phenethylamine ~1.5).
Supports membrane permeability screening.
Computational prediction.

High-Solubility API Scaffold Synthesis

Due to its ability to disrupt π-π stacking and lower crystal packing energy, 2-cyclohexylethylamine is the preferred precursor for synthesizing complex drug scaffolds (such as pyrazolo-pyrimidinones) where the aromatic 2-phenylethylamine analog yields unacceptably insoluble, highly crystalline products[1].

mRNA Delivery Polymer Hydrophobic Modification

It is optimally suited for grafting onto polyamino acid backbones (e.g., polyaspartamide) to create amphiphilic carriers. Its specific LogP (~2.4–2.6) provides the exact hydrophobic balance needed to stabilize mRNA polyplexes in physiological buffers while facilitating endosomal escape [2].

Sterically Demanding High-Yield Amidation

Because its pKa is ~1.1 units higher than its aromatic counterpart, it serves as a highly nucleophilic primary amine. It is the right choice for industrial amidation and N-alkylation workflows that require mild conditions to prevent the degradation of sensitive co-reactants .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cardiovascular SAR studies
Sympathomimetic pressor response profile
Pressor assay endpoint review
Smooth muscle tone research
Smooth muscle functional effect profile
Isolated tissue assay validation
CNS drug discovery building block
Lipophilic scaffold characterization
Membrane permeability assay context
PNMT enzyme studies
PNMT affinity profile
Binding assay benchmarking

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (16.67%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4442-85-7

Wikipedia

2-Cyclohexylethanamine

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